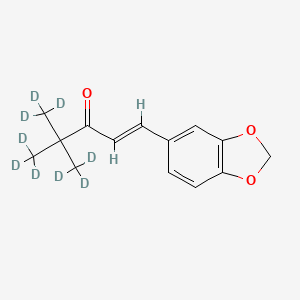
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3
描述
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 is a synthetic compound characterized by the presence of a methylenedioxyphenyl group and a pentenone structure
准备方法
The synthesis of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 typically involves the condensation of piperonal with pinacoline, followed by reduction of the resulting ketone to the corresponding alcohol . Industrial production methods may involve optimized synthetic routes to ensure high yield and purity of the final product .
化学反应分析
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The methylenedioxyphenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride
科学研究应用
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
作用机制
The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes at the molecular level . Detailed studies are required to fully elucidate its mechanism of action.
相似化合物的比较
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 can be compared with other similar compounds such as:
3,4-Methylenedioxyamphetamine (MDA): Known for its psychoactive properties.
Methylone: A β-keto derivative with stimulant effects.
3,4-Methylenedioxyphenylpropan-2-one (MDP2P): Used as a precursor in the synthesis of various psychoactive substances. The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
生物活性
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3, with the CAS number 1262795-35-6, is a synthetic compound notable for its structural features, including a methylenedioxyphenyl group and a pentenone structure. This compound has garnered attention in various fields of research due to its potential biological activity, particularly in pharmacology and biochemistry.
The molecular formula of this compound is , with a molecular weight of approximately 241.33 g/mol. The presence of deuterium atoms (D) indicates that this compound is isotopically labeled, which can be advantageous in tracing studies and metabolic investigations.
| Property | Value |
|---|---|
| Molecular Formula | C14H7D9O3 |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 1262795-35-6 |
| LogP | 3.04370 |
| PSA (Polar Surface Area) | 35.53 Ų |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor or modulator of specific enzymes and receptors involved in biochemical pathways. The compound's structure allows it to engage in electrophilic substitution reactions, enhancing its potential as a biochemical probe.
Pharmacological Effects
This compound has been studied for its effects on G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes. GPCRs are involved in transmitting signals from outside the cell to the inside, influencing various cellular responses.
Research highlights include:
- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting certain enzymes that play roles in metabolic pathways.
- Modulation of Receptor Activity : Preliminary studies suggest that it may modulate the activity of specific GPCRs, which could influence neurotransmitter release and other signaling pathways.
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Neuropharmacological Studies : Research involving similar compounds has indicated potential neuroprotective effects, suggesting that this compound may also exhibit similar properties.
- Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory effects in vitro, which could be relevant for therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 3,4-Methylenedioxyamphetamine (MDA) | Psychoactive effects | Known entactogen |
| Methylone | Stimulant effects | β-keto derivative |
| 3,4-Methylenedioxyphenylpropan-2-one (MDP2P) | Precursor for psychoactive substances | Used in illicit drug synthesis |
属性
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFNQCGNCFRKRR-QPYRMXHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)/C=C/C1=CC2=C(C=C1)OCO2)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729326 | |
| Record name | (1E)-1-(2H-1,3-Benzodioxol-5-yl)-4,4-bis[(~2~H_3_)methyl](5,5,5-~2~H_3_)pent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262795-35-6 | |
| Record name | (1E)-1-(2H-1,3-Benzodioxol-5-yl)-4,4-bis[(~2~H_3_)methyl](5,5,5-~2~H_3_)pent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















